Myricomplanoside

Description

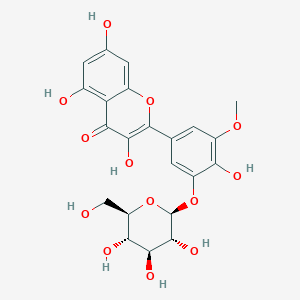

Myricomplanoside (C₂₂H₂₂O₁₃, molecular weight 494.41 g/mol) is a flavonoid glycoside first isolated from Astragalus complanatus (a traditional Chinese medicinal plant) . It is characterized by yellow acicular crystals with a melting point of 255–257°C . Structurally, it features a myricetin aglycone core (a tricyclic flavonol with hydroxyl groups at positions 3', 4', and 5') linked to a glycosidic moiety, contributing to its polarity and solubility in aqueous-organic solvents . Myricomplanoside is notable for its presence in Semen Astragali Complanati, where it coexists with other flavonoid derivatives like complanatuside, neocomplanatuside, and astragalin . Its biosynthesis is influenced by genetic and environmental factors, as evidenced by its absence in the yellow-leaf gl1 mutant of Lagerstroemia indica, suggesting a role in leaf pigmentation and stress response .

Properties

CAS No. |

123442-26-2 |

|---|---|

Molecular Formula |

C22H22O13 |

Molecular Weight |

494.4 g/mol |

IUPAC Name |

3,5,7-trihydroxy-2-[4-hydroxy-3-methoxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one |

InChI |

InChI=1S/C22H22O13/c1-32-11-2-7(21-19(30)17(28)14-9(25)4-8(24)5-10(14)33-21)3-12(15(11)26)34-22-20(31)18(29)16(27)13(6-23)35-22/h2-5,13,16,18,20,22-27,29-31H,6H2,1H3/t13-,16-,18+,20-,22-/m1/s1 |

InChI Key |

RUJHFBFKZCYVLZ-ROSPJSJWSA-N |

SMILES |

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Isomeric SMILES |

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |

Canonical SMILES |

COC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |

Other CAS No. |

123442-26-2 |

Synonyms |

Myricomplanoside; 2-[3-(β-D-Glucopyranosyloxy)-4-hydroxy-5-methoxyphenyl]-3,5,7-trihydroxy-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Myricomplanoside and Analogous Compounds

Key Observations:

Aglycone Diversity: Myricomplanoside’s myricetin core provides three hydroxyl groups on the B-ring, enhancing its antioxidant capacity compared to apigenin derivatives (fewer hydroxyl groups) .

Glycosylation Patterns: Unlike rhein-8-O-β-D-glucopyranoside (an anthraquinone glycoside), myricomplanoside’s glycosylation occurs on a flavonol, affecting its solubility and bioavailability .

Biosynthetic Regulation: Myricomplanoside is absent in the gl1 mutant of Lagerstroemia indica, whereas compounds like volkensiflavone are upregulated, suggesting competitive biosynthetic pathways for phenolic compounds .

Pharmacological and Metabolic Comparison

Table 2: Pharmacological and Metabolic Profiles

Key Findings:

Antioxidant Efficacy: Myricomplanoside’s hydroxylation pattern confers superior radical-scavenging activity compared to apigenin derivatives, as validated by metabolomic profiling .

Mutant-Specific Metabolism: The absence of myricomplanoside in the gl1 mutant correlates with reduced antioxidant capacity, while terpenes and alkaloids dominate the mutant’s metabolic profile .

Therapeutic Potential: While myricomplanoside is less studied in human systems, its structural analogs like complanatuside show documented hepatoprotective effects, suggesting unexplored synergies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.